N-(3-(benzofuran-2-yl)propyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

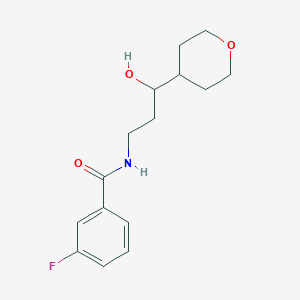

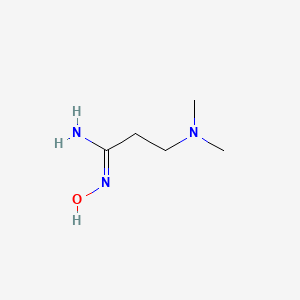

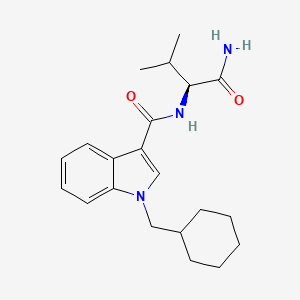

“N-(3-(benzofuran-2-yl)propyl)furan-2-carboxamide”, also known as BF-2, is a compound with the molecular formula C16H15NO3. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .

Molecular Structure Analysis

The molecular structure of “N-(3-(benzofuran-2-yl)propyl)furan-2-carboxamide” is characterized by the presence of a benzofuran ring and a furan ring. The benzofuran ring is a key heterocycle in the molecule . Further detailed analysis of the molecular structure is not available in the retrieved resources.Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . The furan nucleus plays a crucial role in their design, and innovative derivatives have been synthesized to combat microbial resistance. Further investigations into the antibacterial mechanisms and structure-activity relationships are ongoing.

Anticancer Properties

Benzofuran derivatives, including those closely related to our compound, have demonstrated promising anticancer activities. For instance, some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines, such as leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings highlight the potential of furan-containing compounds in cancer therapy.

Antiviral and Anti-Protozoal Activities

Furan derivatives have been evaluated for antiviral and anti-protozoal effects. Their potential in combating viral infections and parasitic diseases is an area of interest. Investigating their mode of action and selectivity is crucial for drug development.

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Biochemical Pathways

As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects .

Result of Action

The molecular and cellular effects of N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide’s action are currently under investigation . Understanding these effects will provide valuable insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide . These factors can include pH levels, temperature, and the presence of other compounds or enzymes.

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(15-8-4-10-19-15)17-9-3-6-13-11-12-5-1-2-7-14(12)20-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPCVLRJDCZPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B2560832.png)

![4-(4-Fluorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2560835.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)

![8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2560838.png)

![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)